molecular formula C13H12N4O2 B1331612 7-苄基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 56025-86-6

7-苄基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

货号 B1331612
CAS 编号: 56025-86-6
分子量: 256.26 g/mol
InChI 键: NGGPQVDOOZWSIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied for their potential therapeutic applications, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) , which is a target for the treatment of type 2 diabetes. Additionally, modifications on the purine scaffold have been explored to create ligands for various serotonin receptors, which could have implications in treating psychological disorders .

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents to the purine core to modulate the compound's biological activity. For instance, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively, has been reported to yield compounds with moderate to good inhibitory activities against DPP-IV . Similarly, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, with the structures of the newly synthesized compounds elucidated by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with target proteins. The synthesized compounds are characterized using NMR (1H and 13C) and ESI MS data . The presence of various substituents at specific positions on the purine core can significantly influence the binding affinity and selectivity towards biological targets, as seen in the case of DPP-IV inhibitors and serotonin receptor ligands .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including cyclotrimerization, which has been used to synthesize trisubstituted benzenes bearing purine and/or pyrimidine rings . The reactivity of ethynylpurines in such reactions can lead to the formation of complex mixtures of derivatives and isomers, demonstrating the versatility of purine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by the nature and position of substituents on the purine core. For example, the introduction of a trifluoromethyl group in benzodiazepine derivatives has been studied, and methods for their determination in plasma have been developed, indicating the importance of analytical techniques in understanding the pharmacokinetics of such compounds . The pharmacological evaluation of purine derivatives with various substituents has shown that these modifications can lead to compounds with potential psychotropic activity, with some displaying antidepressant and anxiolytic properties .

科学研究应用

合成和结构分析

  • 已合成了7-苄基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮的新衍生物,包括具有6-嘌呤硒和1,3,4-噻二唑的化合物。利用光谱方法和元素分析阐明了这些化合物的结构,突出它们在各个领域(如制药和材料科学)中的化学多样性和潜在应用(Gobouri, 2020)

化学合成技术

  • 已开发了用不同的保护基(如硫代环戊烷基)合成7-苄基-1,3-二甲基-1H-嘌呤-2,6-二酮的创新合成方法。这些方法克服了合成嘌呤衍生物的挑战,并为创造新化合物开辟了新途径(Khaliullin & Shabalina, 2020)

受体亲和力和药理评价

  • 对7-苄基-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮衍生物的研究表明其在调节5-羟色胺受体方面具有潜力,可用于开发新的精神药物。这些化合物已被评估其对5-HT1A、5-HT2A和5-HT7受体的亲和力,表明它们在抗抑郁和抗焦虑活动中的作用(Chłoń-Rzepa等,2013)

抗癌活性

  • 已对7-苄基-1H-嘌呤-2,6-二酮的类似物进行了抗癌性能研究。合成的化合物显示出对某些癌细胞系的显著抑制活性,展示了这些衍生物在癌症研究中的潜力(Hayallah, 2017)

腺苷受体拮抗作用

  • 7-苄基-1H-嘌呤-2,6-二酮的某些衍生物显示出对腺苷受体的拮抗活性。这表明了在开发针对各种腺苷受体亚型的治疗药物中的潜在应用(Baraldi et al., 2005)

固态研究

  • 与7-苄基-1H-嘌呤-2,6-二酮相关的甲基咖啡因的固态研究为这些化合物的结构和相互作用动力学提供了见解。这项研究对于理解它们的药理效应和潜在的治疗应用至关重要(Latosinska et al., 2014)

属性

IUPAC Name

7-benzyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPQVDOOZWSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350671
Record name 7-Benzyl-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS RN

56025-86-6
Record name 7-Benzyl-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

16.8 g (0.7 mol) of sodium hydride were introduced in portions with stirring into a suspension of 99.6 g (0.6 mol) of 3-methylxanthine in 1.5 l of dimethylformamide. After evolution of hydrogen had ended, the mixture was heated to 100° C., treated dropwise with 76 g (0.6 mol) of benzyl chloride and heated at 120° C. for a further 6 hours. The reaction mixture was cooled and cautiously poured into 3 l of water. The solid was filtered off with suction and washed with water, the filter residue was taken up in ethanol and the solution was stirred at room temperature for one hour. The crystallizate was filtered, washed with ethanol and dried under reduced pressure.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
76 g
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

20 g (0.5 mol) of sodium hydroxide dissolved in 200 ml of water were added to a suspension of 83 g (0.5 mol) of 3-methylxanthine in 500 ml of methanol and the reaction mixture was stirred at 70° C. for one hour, then treated dropwise at the same temperature with 85.5 g (0.5 mol) of benzyl bromide and kept between 700 and 800 for 5 hours. The mixture was then cooled and filtered cold on a suction filter, the product was washed with water on the suction filter and dissolved hot in 1000 ml of 1N sodium hydroxide solution, filtered and slowly brought to pH 9.5 using 4N hydrochloric acid with stirring. The crystallizate was filtered off from the still warm solution, washed with water until chloride-free and dried in a vacuum drying oven overnight. Yield: 81.7 g (63.8% of theory); melting point: 263° C. C13H12N4O2 (MW=256.2 g/mol)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
85.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 10% aqueous sodium hydroxide solution (10 ml) was added to a suspension of 3-methylxanthine (4.15 g) in methanol (25 ml) and the mixture was stirred for 1 hour at 70° C. Benzyl bromide (4.275 g, 2.97 ml) was added dropwise at 70° C. and the mixture was stirred at 70-80° C. for an additional 5 hours. After cooling to room temperature, the mixture was treated with water (50 ml). The precipitate was filtered, dissolved in 1 N aqueous sodium hydroxide solution (50 ml) and the solution was acidified to pH 4-5 with concentrated hydrochloric acid. The precipitate was filtered and washed with water (3×20 ml) to provide 7-benzyl-3-methylxanthine (4.45 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-Methylxanthine (2.882 g) was suspended in N,N-dimethylformamide (40 ml), and potassium carbonate (3 g) and benzyl bromide (2.5 ml) was added thereto. The reaction mixture was stirred at room temperature overnight, diluted with ethyl acetate, and washed with 1 N hydrochloric acid. The deposited crystals were collected by filtration and washed with ethyl acetate to give 3.18 g of the title compound.
Quantity
2.882 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 3
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 4
Reactant of Route 4
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 5
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 6
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Citations

For This Compound
2
Citations
RU Shelke, MS Degani, A Raju, MK Ray… - Archiv der …, 2016 - Wiley Online Library
Fragment‐based drug design was used to identify Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitors. Screening of ligands against the Mtb DHFR enzyme …
Number of citations: 18 onlinelibrary.wiley.com
E Specker, S Matthes, R Wesolowski… - Journal of Medicinal …, 2022 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the synthesis of serotonin. Serotonin is a key neurotransmitter in the central nervous system and, in the periphery, …
Number of citations: 7 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。